molecular formula C28H23N3O5 B15083631 1-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate CAS No. 769157-03-1

1-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate

Cat. No.: B15083631
CAS No.: 769157-03-1
M. Wt: 481.5 g/mol
InChI Key: HCPZRAOUXQIEOW-RDRPBHBLSA-N
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Description

1-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate is a complex organic compound with the molecular formula C24H21N3O5 and a molecular weight of 431.452 g/mol . This compound is known for its unique structure, which includes an anilino group, a naphthyl group, and an ethoxybenzoate moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 1-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate involves multiple steps. One common synthetic route includes the reaction of aniline with oxalyl chloride to form an anilino(oxo)acetyl intermediate. This intermediate is then reacted with carbohydrazide to form the carbohydrazonoyl derivative. Finally, the naphthyl and ethoxybenzoate groups are introduced through esterification reactions .

Chemical Reactions Analysis

1-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

1-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate involves its interaction with specific molecular targets and pathways. The anilino group can form hydrogen bonds with biological molecules, while the naphthyl and ethoxybenzoate groups can interact with hydrophobic regions of proteins and enzymes. These interactions can modulate the activity of target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 1-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate include:

These compounds share similar structural features but differ in the substituents attached to the phenyl and benzoate groups

Properties

CAS No.

769157-03-1

Molecular Formula

C28H23N3O5

Molecular Weight

481.5 g/mol

IUPAC Name

[1-[(E)-[(2-anilino-2-oxoacetyl)hydrazinylidene]methyl]naphthalen-2-yl] 4-ethoxybenzoate

InChI

InChI=1S/C28H23N3O5/c1-2-35-22-15-12-20(13-16-22)28(34)36-25-17-14-19-8-6-7-11-23(19)24(25)18-29-31-27(33)26(32)30-21-9-4-3-5-10-21/h3-18H,2H2,1H3,(H,30,32)(H,31,33)/b29-18+

InChI Key

HCPZRAOUXQIEOW-RDRPBHBLSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)C(=O)NC4=CC=CC=C4

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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